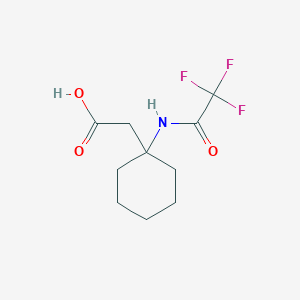

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid

Beschreibung

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is a fluorinated cyclohexylacetic acid derivative characterized by a trifluoroacetamido substituent at the 1-position of the cyclohexane ring and an acetic acid moiety.

Eigenschaften

Molekularformel |

C10H14F3NO3 |

|---|---|

Molekulargewicht |

253.22 g/mol |

IUPAC-Name |

2-[1-[(2,2,2-trifluoroacetyl)amino]cyclohexyl]acetic acid |

InChI |

InChI=1S/C10H14F3NO3/c11-10(12,13)8(17)14-9(6-7(15)16)4-2-1-3-5-9/h1-6H2,(H,14,17)(H,15,16) |

InChI-Schlüssel |

WLBCOWXHVMHJAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid, also known as 2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid, is a synthetic organic compound with a molecular weight of 253.22 g/mol. It features a cyclohexyl group attached to an acetic acid moiety and a trifluoroacetamido group, giving it unique chemical properties and potential biological activities. The trifluoroacetamido group enhances the compound's stability and reactivity, making it valuable for applications in chemistry and biology.

Potential Applications

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid has several potential applications across various fields. Research indicates that it exhibits potential biological activities, with its mechanism of action involving interactions with specific molecular targets such as enzymes or receptors. The trifluoroacetamido moiety enhances binding affinity to these targets, potentially leading to inhibition or modulation of their activity, which can influence biochemical pathways. This suggests potential applications in therapeutic contexts such as anti-inflammatory and analgesic treatments.

Biological Activities

Studies have shown that 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid interacts with specific enzymes and receptors, leading to alterations in their activity. These interactions are crucial for understanding the compound's biological effects and potential therapeutic uses. The trifluoroacetamido moiety is particularly important in enhancing binding affinity and specificity towards target proteins.

Use in Synthesis

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is a valuable candidate for various applications in chemistry and biology due to the trifluoroacetamido group enhancing the compound's stability and reactivity. The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid typically involves several key steps. Industrial production may follow similar synthetic routes but on a larger scale using continuous flow systems and quality control measures like high-performance liquid chromatography (HPLC).

Structural Similarity

Wirkmechanismus

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares structural analogs based on substituents, molecular properties, and biological activities.

Structural and Electronic Differences

*Note: The molecular formula and weight of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid are inferred from its structure.

Key Observations:

- Trifluoroacetamido vs.

- Amide vs.

- Hydrochloride Salts: The methylamino derivative’s hydrochloride form () improves solubility, a feature absent in the target compound, which may limit its bioavailability .

Key Observations:

- The trifluoroacetamido group’s electron-withdrawing nature may stabilize the compound against enzymatic degradation, a common strategy in drug design (e.g., Example 157 in ). However, the discontinued status of the target compound suggests possible inefficacy or synthesis challenges .

- Non-fluorinated analogs like HY-W025830 () demonstrate neuroactivity, while fluorinated derivatives (e.g., ) are often prioritized for enhanced binding affinity or metabolic stability.

Biologische Aktivität

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid, also known as 2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid, is a synthetic organic compound with significant potential for various biological activities. Its unique structure, featuring a trifluoroacetamido group attached to a cyclohexyl-acetic acid moiety, enhances its stability and reactivity, making it a candidate for therapeutic applications.

- Molecular Formula : C₁₃H₁₈F₃N₁O₂

- Molecular Weight : 253.22 g/mol

The trifluoroacetamido group is particularly notable for enhancing the compound's binding affinity to biological targets, which may lead to modulation of their activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoroacetamido moiety facilitates strong hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions that enhance binding specificity and affinity.

Enzyme Inhibition

Research indicates that 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid can inhibit various enzymes through competitive inhibition mechanisms. This inhibition alters biochemical pathways that are crucial for cellular functions. For instance, studies have shown its potential in modulating enzyme activities related to inflammatory responses .

Receptor Binding

The compound has demonstrated the ability to bind to specific receptors, influencing physiological responses. This property suggests its potential use in therapeutic contexts such as analgesics or anti-inflammatory agents .

Study 1: Anti-inflammatory Effects

In a controlled study, the compound was tested for its anti-inflammatory effects in murine models. Results indicated a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines and chemokines .

Study 2: Analgesic Properties

A separate investigation focused on the analgesic properties of the compound. Administered in varying doses, it resulted in dose-dependent pain relief in animal models subjected to nociceptive stimuli. The findings suggest that the compound could be developed into a pain management therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid, a comparison with structurally similar compounds was conducted.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Trifluoroacetamido group | Moderate enzyme inhibition |

| Compound B | Cyclohexyl-acetic acid | Low receptor affinity |

| 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid | Cyclohexyl + Trifluoroacetamido | High enzyme inhibition and receptor binding |

The data indicates that the trifluoroacetamido group significantly enhances both enzyme inhibition and receptor binding compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.